molecular formula C14H9F3O B7838012 3-Phenyl-5-(trifluoromethyl)benzaldehyde

3-Phenyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B7838012
M. Wt: 250.21 g/mol
InChI Key: XYNBXICQKGHDID-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a phenyl group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by formylation. One common method includes the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylated intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.

Major Products:

    Oxidation: 3-Phenyl-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Phenyl-5-(trifluoromethyl)benzyl alcohol.

    Substitution: 3-Phenyl-5-(trifluoromethyl)-2-nitrobenzaldehyde (nitration product).

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)benzaldehyde is utilized in various fields of scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which 3-Phenyl-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, interacting with active sites and altering enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.

Comparison with Similar Compounds

    3-Phenylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-(Trifluoromethyl)benzaldehyde: Similar structure but without the phenyl group, affecting its chemical properties and uses.

Uniqueness: 3-Phenyl-5-(trifluoromethyl)benzaldehyde is unique due to the combined presence of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

3-Phenyl-5-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group (-CF₃) is known for enhancing the pharmacodynamic and pharmacokinetic properties of various organic compounds, making them more effective in biological applications. This article reviews the current understanding of the biological activity of this compound, including its synthesis, antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Direct Aldol Condensation : This method utilizes phenylacetaldehyde and trifluoroacetophenone under basic conditions.
  • Electrophilic Aromatic Substitution : The introduction of the trifluoromethyl group can also be achieved through electrophilic substitution reactions involving fluorinated reagents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1 µg/mL, indicating strong antibacterial effects .

A comparative analysis of several derivatives demonstrated that the presence of hydrophobic substituents on the phenyl ring significantly enhances antimicrobial activity. The structure-activity relationship (SAR) studies indicated that para-substituted compounds exhibited greater potency than their meta counterparts .

CompoundMIC (µg/mL)Activity Against
Compound A1MRSA
Compound B2Staphylococcus epidermidis
Compound C1Bacillus subtilis

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines (e.g., HEK-293) revealed varying degrees of toxicity for different derivatives. For example, one study reported an IC₅₀ value of 9.15 µg/mL for a specific derivative, suggesting moderate cytotoxicity . Compounds that allowed over 20% cell viability at tested concentrations were selected for further studies to evaluate their therapeutic potential.

Case Studies

  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. In vitro studies indicated that certain trifluoromethyl-containing compounds exhibited significant antiproliferative effects against cancer cell lines such as HCT116 and A549. For instance, a compound with an IC₅₀ value of 17.8 µM against HCT116 cells demonstrated promising anticancer potential .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the modulation of key cellular pathways. For example, down-regulation of genes associated with tumor growth was observed in treated cancer cells, indicating a potential pathway for therapeutic intervention .

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNBXICQKGHDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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